(7-Amino-indan-4-yl)-acetic acid
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Overview
Description
(7-Amino-indan-4-yl)-acetic acid is an organic compound that features an indane structure with an amino group at the 7th position and an acetic acid moiety at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Amino-indan-4-yl)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indane core, followed by the introduction of the amino group and the acetic acid moiety. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: (7-Amino-indan-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(7-Amino-indan-4-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (7-Amino-indan-4-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Indan-1-yl-acetic acid: Similar structure but lacks the amino group.
(7-Hydroxy-indan-4-yl)-acetic acid: Contains a hydroxyl group instead of an amino group.
(7-Methyl-indan-4-yl)-acetic acid: Features a methyl group in place of the amino group.
Uniqueness: (7-Amino-indan-4-yl)-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the indane core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(7-amino-2,3-dihydro-1H-inden-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-5-4-7(6-11(13)14)8-2-1-3-9(8)10/h4-5H,1-3,6,12H2,(H,13,14) |
InChI Key |
FRJUFCMQKNOVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)N)CC(=O)O |
Origin of Product |
United States |
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